molecular formula C11H24O3 B13934382 1,2,8-Trimethoxyoctane CAS No. 62635-58-9

1,2,8-Trimethoxyoctane

Cat. No.: B13934382
CAS No.: 62635-58-9
M. Wt: 204.31 g/mol
InChI Key: OYOMTGBIJUHCSV-UHFFFAOYSA-N
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Description

1,2,8-Trimethoxyoctane is an organic compound with the molecular formula C11H24O3 It is a derivative of octane, where three methoxy groups are attached to the carbon chain at positions 1, 2, and 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,8-Trimethoxyoctane typically involves the alkylation of octane derivatives with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy groups at the desired positions on the octane chain.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1,2,8-Trimethoxyoctane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of octanal or octanoic acid.

    Reduction: Formation of octanol.

    Substitution: Formation of halogenated octane derivatives.

Scientific Research Applications

1,2,8-Trimethoxyoctane has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,2,8-Trimethoxyoctane involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.

Comparison with Similar Compounds

Similar Compounds

    1,2,8-Trimethoxydecane: Similar structure but with a longer carbon chain.

    1,2,8-Trimethoxyhexane: Similar structure but with a shorter carbon chain.

    1,2,8-Trimethoxyheptane: Similar structure with a slightly shorter carbon chain.

Uniqueness

1,2,8-Trimethoxyoctane is unique due to its specific chain length and the positions of the methoxy groups. This specific arrangement can result in different chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

CAS No.

62635-58-9

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

1,2,8-trimethoxyoctane

InChI

InChI=1S/C11H24O3/c1-12-9-7-5-4-6-8-11(14-3)10-13-2/h11H,4-10H2,1-3H3

InChI Key

OYOMTGBIJUHCSV-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCC(COC)OC

Origin of Product

United States

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